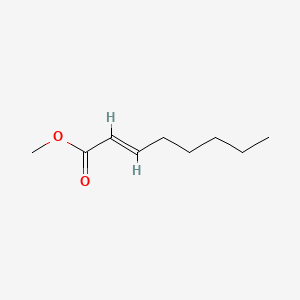

Methyl oct-2-enoate

Description

Methyl oct-2-enoate has been reported in Annona muricata and Carica papaya with data available.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-oct-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h7-8H,3-6H2,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBQSBZJDJHMLF-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223919 | |

| Record name | Methyl (E)-2-octenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Fruity, green aroma | |

| Record name | Methyl trans-2-octenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1789/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

70.00 °C. @ 4.00 mm Hg | |

| Record name | Methyl 2-octenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in water; soluble in fats, Soluble (in ethanol) | |

| Record name | Methyl trans-2-octenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1789/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.896-0.900 | |

| Record name | Methyl trans-2-octenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1789/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7367-81-9, 2396-85-2, 68854-59-1 | |

| Record name | Methyl (E)-2-octenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7367-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octenoic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-octenoate, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007367819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octenoic acid, methyl ester, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068854591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octenoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl (E)-2-octenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl oct-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl (E)-oct-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-OCTENOATE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EN9V40J78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 2-octenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

"Methyl oct-2-enoate" chemical properties and structure

This guide serves as a comprehensive technical whitepaper on Methyl oct-2-enoate , designed for researchers and drug development professionals. It prioritizes actionable protocols, mechanistic insight, and structural data.

Chemical Identity, Synthesis, and Reactivity Profile

Executive Summary

Methyl oct-2-enoate (CAS: 7367-81-9 for the E-isomer) is an

Structural Identity & Stereochemistry

The molecule exists primarily as two geometric isomers: (E) (trans) and (Z) (cis). The (E)-isomer is thermodynamically more stable and is the predominant form in commercial reagents and natural occurrences.

| Parameter | Data |

| IUPAC Name | Methyl (2E)-oct-2-enoate |

| Common Synonyms | Methyl trans-2-octenoate; trans-2-Octenoic acid methyl ester |

| CAS Number | 7367-81-9 (E-isomer); 2396-85-2 (unspecified) |

| Molecular Formula | C |

| Molecular Weight | 156.22 g/mol |

| SMILES | CCCCC/C=C/C(=O)OC |

| InChI Key | CJBQSBZJDJHMLF-BQYQJAHWSA-N |

Stereochemical Configuration

The (E)-configuration places the carbonyl group and the alkyl chain on opposite sides of the double bond, minimizing steric strain. This conformation is critical for its reactivity profile, particularly in enzyme-substrate binding and stereoselective Michael additions.

Physicochemical Profile

The following data represents the standard physicochemical constants for high-purity (>98%) Methyl (E)-oct-2-enoate.

| Property | Value | Condition / Note |

| Appearance | Colorless to pale yellow liquid | Visually clear |

| Odor | Green, fruity, melon, pear-like | High tenacity |

| Boiling Point | 194.6 °C | @ 760 mmHg (Standard Pressure) |

| Boiling Point (Reduced) | 70–72 °C | @ 4 mmHg |

| Density | 0.898 g/mL | @ 25 °C |

| Refractive Index ( | 1.442 – 1.444 | @ 20 °C |

| Flash Point | 79 °C (175 °F) | Closed Cup |

| Solubility | Soluble in EtOH, oils, organic solvents | Insoluble in water |

| LogP | ~3.0 | Lipophilic |

Synthesis & Process Chemistry

While direct esterification of 2-octenoic acid is possible, it often yields equilibrium mixtures. For research and drug development applications requiring high stereochemical purity (E-isomer >99%), the Horner-Wadsworth-Emmons (HWE) Olefination is the superior protocol. This method ensures exclusive formation of the trans-ester via a stereoselective elimination mechanism.

Experimental Protocol: HWE Olefination

Objective: Synthesis of Methyl (E)-oct-2-enoate from Hexanal.

Reagents:

-

Hexanal (1.0 equiv)

-

Trimethyl phosphonoacetate (1.1 equiv)

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

-

Tetrahydrofuran (THF), anhydrous

Protocol:

-

Preparation of Phosphonate Anion:

-

In a flame-dried round-bottom flask under Nitrogen (

) atmosphere, suspend NaH (1.2 equiv) in anhydrous THF (0.5 M concentration relative to limiting reagent). -

Cool the suspension to 0°C using an ice bath.

-

Add Trimethyl phosphonoacetate (1.1 equiv) dropwise over 15 minutes. Evolution of

gas will be observed.[1] -

Stir at 0°C for 30 minutes until the solution becomes clear/homogeneous (formation of the sodiophosphonate).

-

-

Aldehyde Addition:

-

Add Hexanal (1.0 equiv) dropwise to the stirred phosphonate solution at 0°C.

-

Allow the reaction to warm naturally to Room Temperature (RT) and stir for 2–4 hours. Monitor consumption of hexanal via TLC (Hexane:EtOAc 9:1).

-

-

Workup & Purification:

-

Quench the reaction carefully with Saturated Ammonium Chloride (

) solution.[2] -

Extract the aqueous layer with Diethyl Ether (

) or Ethyl Acetate ( -

Wash combined organics with Brine, dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to yield Methyl (E)-oct-2-enoate as a colorless oil.

-

Mechanism & Causality: The HWE reaction utilizes a phosphate-stabilized carbanion.[2][3][4] The bulky phosphonate group and the thermodynamic control of the elimination step strongly favor the formation of the (E)-alkene to minimize steric hindrance between the alkyl chain and the ester group in the oxaphosphetane intermediate.

Synthesis Pathway Diagram[11]

Figure 1: Horner-Wadsworth-Emmons synthesis pathway favoring the thermodynamically stable (E)-isomer.[2]

Spectroscopic Characterization

Validation of the structure is performed using NMR and IR spectroscopy. The coupling constant of the alkene protons is the diagnostic feature for the (E)-configuration.

Proton NMR ( H NMR, 400 MHz, CDCl )

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 6.97 | dt ( | 1H | Large | |

| 5.81 | dt ( | 1H | Deshielded by carbonyl; couples to C3. | |

| 3.72 | s | 3H | Methyl Ester ( | Characteristic singlet. |

| 2.19 | qd / m | 2H | Allylic ( | Coupled to alkene and alkyl chain. |

| 1.45 – 1.28 | m | 6H | Alkyl Chain ( | Methylene envelope. |

| 0.89 | t ( | 3H | Terminal Methyl ( | Standard terminal methyl. |

Infrared (IR) Spectroscopy

-

1725 cm

: Strong Carbonyl ( -

1655 cm

: Alkene ( -

2950–2850 cm

: Aliphatic

Reactivity & Applications

Methyl oct-2-enoate acts as a versatile electrophile due to the conjugation of the alkene with the electron-withdrawing ester group.

Key Reaction Pathways

-

Michael Addition (1,4-Conjugate Addition):

-

Reagent: Nucleophiles (Amines, Thiols, Enolates).

-

Application: Synthesis of

-amino acids or branched fatty acid derivatives. The soft nucleophile attacks the

-

-

Selective Reduction:

-

Reagent: DIBAL-H (Diisobutylaluminum hydride).

-

Product: (E)-Oct-2-en-1-ol (Allylic alcohol).

-

Note: Controlled reduction at -78°C preserves the double bond while reducing the ester.

-

-

Hydrogenation:

-

Reagent:

, Pd/C. -

Product: Methyl octanoate (Saturated ester).

-

Reactivity Network Diagram

Figure 2: Primary reactivity pathways for Methyl oct-2-enoate in organic synthesis.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Flammability | Combustible Liquid (H227) | Keep away from heat/sparks. Store in a cool, well-ventilated place. |

| Skin/Eye | Skin Irritant (H315); Eye Irritant (H319) | Wear nitrile gloves and safety goggles. |

| Sensitization | May cause skin sensitization (H317) | Avoid breathing mist/vapors. |

| Environmental | Toxic to aquatic life (H411) | Dispose of as hazardous chemical waste. |

Storage: Store under inert gas (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5364532, Methyl oct-2-enoate. Retrieved from [Link]

-

Organic Syntheses (2021). Horner-Wadsworth-Emmons Reaction: General Protocols. Retrieved from [Link] (General HWE reference).

-

The Good Scents Company (2024). Methyl (E)-2-octenoate Information and Properties. Retrieved from [Link]

-

NIST Chemistry WebBook. Methyl 2-octenoate Mass Spectrum and Retention Indices. Retrieved from [Link]

Sources

Technical Guide: Methyl Oct-2-enoate in Fruit Volatiles

This is an in-depth technical guide on the natural occurrence, biosynthesis, and analysis of Methyl oct-2-enoate in fruit matrices.

Content Type: Technical Whitepaper Subject: Methyl (E)-oct-2-enoate (CAS: 7367-81-9 / 2396-85-2) Primary Matrix: Annona muricata (Soursop) and Pyrus (Pear)[1]

Executive Summary

Methyl oct-2-enoate (Methyl 2-octenoate) is a specialized medium-chain unsaturated ester contributing a high-impact "green-fruity" and "waxy-pear" note to specific fruit volatiles.[1] While often overshadowed by its ethyl analog (Ethyl oct-2-enoate) in pome fruits, it acts as a primary character-impact compound in Soursop (Annona muricata) , comprising up to 5.4% of the total volatile fraction.

For researchers in flavor chemistry and drug development, this molecule represents a critical intersection between fatty acid catabolism (beta-oxidation) and ester biosynthesis (acyl-transferase activity). Its presence is a marker of specific enzymatic selectivity for methanol over ethanol during the esterification of C8-enoyl-CoA intermediates.[1]

Chemical Profile & Stereochemistry

| Parameter | Technical Specification |

| IUPAC Name | Methyl (E)-oct-2-enoate |

| Common Synonyms | Methyl trans-2-octenoate; MO2E |

| CAS Number | 7367-81-9 (E-isomer); 2396-85-2 (General) |

| Molecular Formula | C₉H₁₆O₂ |

| Molecular Weight | 156.22 g/mol |

| Odor Threshold | ~200 ppb (in water) |

| Sensory Descriptors | Unripe pear, green melon, violet leaf, waxy, tropical.[1][2][3] |

| LogP | 3.00 (Lipophilic) |

Stereochemical Note: In nature, the (E)-isomer (trans) is the dominant bioactive form. The (Z)-isomer is rare and possesses a significantly different, often flatter, sensory profile. Analytical protocols must separate these isomers to accurately assess flavor contribution.

Natural Occurrence Matrix[1][2]

While ubiquitous in trace amounts across Rosaceae, Methyl oct-2-enoate reaches biologically significant concentrations in the Annonaceae family.

Quantitative Distribution Table

| Fruit Source | Species | Concentration Range | Role in Flavor Profile | Reference |

| Soursop | Annona muricata | 4.1% – 5.4% (of total volatiles) | Primary Impact. Provides the sharp, green-tropical "backbone" of the soursop aroma, balancing the lactones. | [1, 2] |

| Asian Pear | Pyrus pyrifolia | 0.6% – 1.7% | Secondary Nuance. Enhances the "fresh/crisp" perception; works synergistically with ethyl (E,Z)-2,4-decadienoate. | [3] |

| European Pear | Pyrus communis | Trace (<0.5%) | Background. Often outcompeted by ethyl esters due to higher ethanol availability during ripening. | [4] |

| Quince | Cydonia oblonga | Trace | Modifier. Contributes to the marmalade-like, estery complexity upon cooking.[1] | [5] |

Biosynthetic Mechanistics

The formation of Methyl oct-2-enoate is not a random event but a result of specific metabolic flux.[1] It involves the Beta-Oxidation of long-chain fatty acids (Linoleic/Linolenic acid) followed by Alcohol Acyltransferase (AAT) activity.[1]

Critical Pathway Differentiator: The Methyl Source

Unlike ethyl esters, which utilize ethanol produced during climacteric respiration (anaerobic pockets), methyl esters rely on methanol .

-

Source of Methanol: Pectin Methylesterase (PME) activity during cell wall softening releases methanol.

-

Enzyme Selectivity: The AAT enzyme in Annona species shows a higher affinity for Methanol + Octenoyl-CoA compared to Pyrus species.[1]

Biosynthesis Pathway Diagram[1]

Figure 1: Biosynthetic pathway of Methyl oct-2-enoate showing the convergence of fatty acid catabolism and pectin demethylation.[1]

Analytical Methodologies

To accurately quantify Methyl oct-2-enoate without artifact formation (e.g., thermal isomerization), Headspace Solid-Phase Microextraction (HS-SPME) combined with GC-MS is the gold standard.[1]

Protocol: HS-SPME-GC-MS Validation System[1]

Step 1: Sample Preparation (Inhibition of Enzymatic Activity)

-

Rationale: Disruption of tissue activates LOX and AAT, potentially altering the ester profile artificially.

-

Protocol: Flash-freeze fruit tissue in liquid nitrogen immediately upon harvesting. Grind to powder. Mix 5g powder with 5mL saturated NaCl solution (inhibits enzymes + "salting out" effect to increase volatility).

Step 2: Extraction (SPME)

-

Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.

-

Why: This tri-phase fiber covers the polarity range of the hydrophobic octenoate tail and the polar ester head.

-

-

Conditions: Incubate at 40°C for 30 mins with agitation (250 rpm).

Step 3: Chromatographic Separation[1]

-

Column: DB-WAX or equivalent (Polar column is required to separate the methyl ester from the ethyl ester analog).

-

Oven Program: 40°C (2 min)

5°C/min -

Identification:

-

Target Ion (m/z): 113 (Base peak), 156 (Molecular ion), 125.

-

Retention Index (RI): ~1480-1490 on Polar (Wax) columns; ~1150 on Non-polar (DB-5).[1]

-

Analytical Workflow Diagram

Figure 2: Validated analytical workflow for the isolation and quantification of Methyl oct-2-enoate.

References

-

Jirovetz, L., Buchbauer, G., & Ngassoum, M. B. (1998).[4] Essential oil compounds of the Annona muricata fresh fruit pulp from Cameroon.[4][5] Journal of Agricultural and Food Chemistry.[5]

-

Pino, J. A., Aguero, J., & Marbot, R. (2001).[4] Volatile components of soursop (Annona muricata L.) fruit.[4][5][6] Food Chemistry.[2][3][7][5][8][9][10]

-

Takeoka, G. R., Buttery, R. G., & Flath, R. A. (1992). Volatile constituents of Asian pear (Pyrus serotina). Journal of Agricultural and Food Chemistry.[5]

-

Chen, J., et al. (2006). Changes in the volatile compounds and chemical and physical properties of 'Yali' pear (Pyrus bertschneideri Rehd) during storage. Postharvest Biology and Technology.

-

The Good Scents Company. (2023).[2] Methyl (E)-oct-2-enoate Data Sheet & Occurrence.[1][2][3]

Sources

- 1. Showing Compound Methyl (E)-2-octenoate (FDB016571) - FooDB [foodb.ca]

- 2. methyl (E)-2-octenoate, 7367-81-9 [thegoodscentscompany.com]

- 3. Methyl oct-2-enoate | C9H16O2 | CID 5364532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 6. redalyc.org [redalyc.org]

- 7. methyl 2-octenoate, 2396-85-2 [thegoodscentscompany.com]

- 8. Methyl Octanoate | C9H18O2 | CID 8091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. orbi.uliege.be [orbi.uliege.be]

"Methyl oct-2-enoate" CAS number and synonyms

CAS Number: 7367-81-9 (E-isomer) | FEMA Number: 3712

Executive Summary

Methyl oct-2-enoate is a high-value

Chemical Identity & Physicochemical Profile

Methyl oct-2-enoate exists primarily as the stable (E)-isomer (trans), which is the form responsible for its characteristic odor profile.

Table 1: Chemical Identification

| Parameter | Detail |

| IUPAC Name | Methyl (2E)-oct-2-enoate |

| Common Synonyms | Methyl trans-2-octenoate; trans-2-Octenoic acid methyl ester; FEMA 3712 |

| CAS Number | 7367-81-9 (E-isomer); 2396-85-2 (unspecified) |

| Molecular Formula | |

| Molecular Weight | 156.22 g/mol |

| SMILES | CCCCC/C=C/C(=O)OC |

| InChI Key | CJBQSBZJDJHMLF-BQYQJAHWSA-N |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor Profile | Green, fruity, pear-like, with violet-leaf nuances | [1][2] |

| Boiling Point | 89–91 °C @ 9 mmHg; ~206 °C @ 760 mmHg | [3] |

| Density | 0.898 g/mL @ 25 °C | [3] |

| Refractive Index | [3] | |

| Flash Point | 79.4 °C (175 °F) - Closed Cup | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, oils | [2] |

Synthesis & Manufacturing: The Horner-Wadsworth-Emmons Protocol[3][6][7]

Mechanistic Rationale

While the Knoevenagel condensation is a viable route, the Horner-Wadsworth-Emmons (HWE) reaction is the superior method for synthesizing methyl oct-2-enoate due to its high stereoselectivity for the (E)-isomer. The reaction involves the deprotonation of a phosphonate ester to form a carbanion, which attacks hexanal. The steric bulk of the phosphonate group ensures the formation of the thermodynamically stable trans-alkene, avoiding the formation of the cis-isomer which often possesses inferior olfactory properties.

Reaction Workflow Diagram

The following diagram illustrates the HWE pathway from Hexanal and Trimethyl phosphonoacetate.

Figure 1: Stereoselective synthesis of Methyl (E)-oct-2-enoate via Horner-Wadsworth-Emmons olefination.

Experimental Protocol (Laboratory Scale)

Objective: Synthesis of Methyl (E)-oct-2-enoate (100 mmol scale).

Reagents:

-

Hexanal (10.0 g, 100 mmol)

-

Trimethyl phosphonoacetate (18.2 g, 100 mmol)

-

Sodium Methoxide (NaOMe) (25 wt% in methanol, 22 mL, ~100 mmol) or Sodium Hydride (60% dispersion, 4.0 g)

-

Tetrahydrofuran (THF), anhydrous (150 mL)

Procedure:

-

Preparation of Phosphonate Anion:

-

Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

-

Charge with anhydrous THF (100 mL) and Trimethyl phosphonoacetate (18.2 g).

-

Cool the solution to 0 °C in an ice bath.

-

Add the base (NaOMe solution or NaH) dropwise over 20 minutes. Stir for 30 minutes at 0 °C to ensure complete formation of the carbanion (solution typically turns clear or slightly yellow).

-

-

Coupling Reaction:

-

Dissolve Hexanal (10.0 g) in THF (50 mL).

-

Add the Hexanal solution dropwise to the phosphonate anion mixture over 30 minutes, maintaining the temperature < 5 °C.

-

Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 9:1) or GC-MS.

-

-

Work-up & Isolation:

-

Quench the reaction with saturated aqueous Ammonium Chloride (

, 50 mL). -

Extract the aqueous layer with Diethyl Ether or Ethyl Acetate (

mL). -

Combine organic layers and wash with Brine (50 mL).

-

Dry over anhydrous Magnesium Sulfate (

), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude oil via vacuum distillation (bp ~90 °C @ 9 mmHg) or flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to yield the pure ester.

-

Yield Expectation: 85–95% isolated yield with >95:5 E:Z ratio.

Applications in Research & Industry

Flavor & Fragrance (F&F)

Methyl oct-2-enoate is a critical ingredient for creating "green" notes.

-

Fragrance: Used in fine perfumery to impart a natural, violet-leaf, or pear skin nuance. It acts as a top-to-middle note modifier, adding lift to floral accords [1].

-

Flavor: FEMA GRAS (3712). Used in fruit flavors (pear, melon, pineapple) at low ppm levels (typically 1–10 ppm) to add freshness and peel-like authenticity [2].

Synthetic Intermediate

The

-

Heterocycle Synthesis: Reacts with amidines or guanidines to form pyrimidines.

-

Conjugate Addition: Undergoes 1,4-addition with organocuprates to introduce alkyl chains at the

-position, useful in lipid and pheromone synthesis.

Safety & Toxicology (E-E-A-T)

Critical Distinction: Do not confuse Methyl oct-2-enoate (Alkene, CAS 7367-81-9) with Methyl 2-octynoate (Alkyne, CAS 111-12-6). The alkyne (Methyl heptine carbonate) is a potent sensitizer and is heavily restricted by IFRA. The alkene (subject of this guide) is generally considered safer but still requires careful handling.

GHS Classification (Alkene form)

Handling Protocols

-

Engineering Controls: Use only in a chemical fume hood to prevent inhalation of vapors.

-

PPE: Nitrile gloves are recommended. Splash goggles are mandatory.

-

Storage: Store under nitrogen or argon in a cool, dry place. The molecule is susceptible to oxidation and polymerization if exposed to air/light for prolonged periods.

References

-

The Good Scents Company. (n.d.). Methyl (E)-2-octenoate.[1] Retrieved from [Link]

- Flavor and Extract Manufacturers Association (FEMA). (n.d.).

-

Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link][3]

-

PubChem. (n.d.). Methyl oct-2-enoate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Characterization & Synthesis of Methyl Oct-2-enoate

Executive Summary

Methyl oct-2-enoate (CAS: 2396-85-2), specifically the (E)-isomer (Methyl trans-2-octenoate), is a high-value

This technical guide provides a definitive reference for the structural validation of Methyl oct-2-enoate. It details the specific spectroscopic signatures (NMR, IR, MS) required for quality control and outlines a high-fidelity synthetic protocol using the Horner-Wadsworth-Emmons (HWE) reaction to ensure stereochemical purity (

Part 1: Structural Analysis & Reactivity

The molecule consists of a pentyl chain conjugated to an

-

Chemical Formula:

[1][2] -

Molecular Weight: 156.22 g/mol

-

Key Structural Feature: The conjugated system (

) creates specific electronic shielding effects observable in NMR and lowers the vibrational frequency of the carbonyl group in IR.

Stereochemistry

The (E)-isomer is the thermodynamic product and the industry standard. The (Z)-isomer is less stable and possesses different sensory attributes. Distinguishing these isomers relies primarily on the coupling constant (

Part 2: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming the

Table 1:

H NMR Data (400 MHz,

)

| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling ( | Diagnostic Note |

| C3 | 6.97 | Doublet of Triplets (dt) | Deshielded by resonance; | ||

| C2 | 5.82 | Doublet (d) | Shielded relative to | ||

| OCH3 | Methoxy | 3.73 | Singlet (s) | - | Sharp singlet, characteristic of methyl esters. |

| C4 | Allylic | 2.19 | Quartet/Multiplet | - | Coupled to C3 and C5. |

| C5-C7 | Alkyl Chain | 1.25 - 1.45 | Multiplet (m) | - | Fatty chain envelope. |

| C8 | Terminal | 0.89 | Triplet (t) | Standard terminal methyl. |

Table 2:

C NMR Data (100 MHz,

)

| Carbon Type | Chemical Shift ( | Assignment |

| Carbonyl | 167.1 | Ester |

| Alkene ( | 149.5 | |

| Alkene ( | 121.0 | |

| Methoxy | 51.4 | |

| Alkyl Chain | 32.2, 31.4, 27.8, 22.5, 14.0 | Backbone carbons |

Infrared (IR) Spectroscopy

The conjugation of the double bond with the ester carbonyl lowers the stretching frequency compared to saturated esters (typically 1740

-

C=O Stretch: 1720 – 1728

(Strong, sharp). -

C=C Stretch: 1655 – 1665

(Medium, sharp). -

C-O Stretch: 1160 – 1200

(Strong). -

C-H Stretch (Alkenyl): 3000 – 3050

(Weak, just above 3000).

Mass Spectrometry (EI, 70 eV)

The fragmentation pattern is dominated by the stability of the conjugated system and

-

Molecular Ion (

): -

Base Peak:

87.[1] -

Diagnostic Fragments:

-

125 (

-

113 (

-

55: Hydrocarbon fragment (

-

125 (

Figure 1: MS Fragmentation Logic

Caption: Primary electron ionization (EI) fragmentation pathways for Methyl oct-2-enoate.

Part 3: Experimental Protocol (Synthesis)

Rationale: The Horner-Wadsworth-Emmons (HWE) Advantage

While the Knoevenagel condensation is cheaper, it often yields mixed isomers. For high-purity applications, the Horner-Wadsworth-Emmons (HWE) reaction is the superior choice due to its high stereoselectivity for the (E)-isomer.

Reagents

-

Substrate: Hexanal (freshly distilled).

-

Reagent: Trimethyl phosphonoacetate.

-

Base: Sodium Hydride (NaH, 60% dispersion) or DBU/LiCl (mild conditions).

-

Solvent: THF (anhydrous).

Step-by-Step Methodology

-

Activation:

-

In a flame-dried flask under Argon, suspend NaH (1.1 equiv) in anhydrous THF at 0°C.

-

Add Trimethyl phosphonoacetate (1.1 equiv) dropwise.

-

Observation: Evolution of

gas. Stir until clear (formation of phosphonate carbanion).

-

-

Coupling:

-

Add Hexanal (1.0 equiv) dropwise to the solution at 0°C.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

-

Self-Validation: Monitor via TLC (Hexane:EtOAc 9:1). Product (

) should appear; aldehyde spot should disappear.

-

-

Workup:

-

Quench with saturated

solution.[3] -

Extract with Diethyl Ether (

). -

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification:

-

Perform vacuum distillation (bp ~70°C at 4 mmHg) or Flash Column Chromatography (Silica, 0-5% EtOAc in Hexane).

-

Figure 2: HWE Synthesis Workflow

Caption: Step-wise mechanism for the stereoselective synthesis of the (E)-isomer.

Part 4: Quality Control & Impurity Profiling

To ensure the material meets "Research Grade" or "Flavor Grade" standards, the following QC checks are mandatory:

-

Isomeric Purity (

Ratio): -

Refractive Index (RI):

-

Standard value:

. -

Significant deviation indicates residual solvent or saturated ester impurity (Methyl octanoate).

-

-

Odor Evaluation:

-

Dip strip test. The profile should be sharp, green, and fruity. Any "rancid" or "fatty" notes suggest oxidation or hydrolysis to the free acid (2-Octenoic acid).

-

References

-

NIST Mass Spectrometry Data Center. Methyl oct-2-enoate Mass Spectrum (EI).[2][6] National Institute of Standards and Technology. [Link]

-

PubChem. Methyl oct-2-enoate Compound Summary. National Library of Medicine. [Link]

-

The Good Scents Company. Methyl (E)-2-octenoate Organoleptic & Physical Properties.[Link]

-

Organic Chemistry Data. Characteristic 1H NMR Chemical Shifts of Alkenes.[Link]

Sources

- 1. Methyl oct-2-enoate | C9H16O2 | CID 5364532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Octenoic acid, methyl ester [webbook.nist.gov]

- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 4. Methyl 2-nonynoate | C10H16O2 | CID 8137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. TRANS-2-OCTENOIC ACID(1470-50-4) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Octynoic acid, methyl ester [webbook.nist.gov]

Methyl (E)-Oct-2-enoate: Chemical Biology, Mechanism of Action, and Applications

Technical Guide for Research & Development

Executive Summary & Chemical Identity

Methyl oct-2-enoate (typically the (E)-isomer, CAS: 7367-81-9) is an

For drug development professionals, this molecule represents a classic Michael Acceptor . It serves as a model soft electrophile capable of covalently modifying nucleophilic residues (specifically cysteine thiols) in biological targets. This reactivity underpins both its antimicrobial efficacy and its toxicological profile (skin sensitization).

| Property | Data | Relevance to Bioactivity |

| IUPAC Name | Methyl (2E)-oct-2-enoate | Defines stereochemistry (trans) affecting receptor binding. |

| Molecular Weight | 156.22 g/mol | Low MW facilitates rapid membrane permeation. |

| LogP | ~3.0 (Estimated) | High lipophilicity allows penetration of bacterial cell walls and the stratum corneum. |

| Reactive Motif | Warhead: Enables covalent bond formation via 1,4-Michael addition. | |

| Key Occurrence | Matsutake Mushroom, Pineapple | Evolutionary role as a semiochemical/antifungal defense. |

Molecular Mechanism of Action: The Michael Addition

The biological activity of methyl oct-2-enoate is driven primarily by its electrophilicity. Unlike non-covalent ligands that rely on hydrogen bonding or Van der Waals forces, this molecule acts as a covalent modifier .

The Electrophilic Warhead

The carbonyl group withdraws electron density from the

Pathway Logic:

-

Permeation: The lipophilic ester tail facilitates entry into the cell or active site.

-

Recognition: Non-covalent positioning places the

-carbon near a target cysteine. -

Conjugation: The thiolate anion attacks the

-carbon (1,4-addition). -

Stabilization: Protonation of the enolate intermediate yields a stable thioether adduct.

Mechanism Visualization

The following diagram illustrates the covalent modification pathway, highlighting the transition from a reversible reactant to a stable protein adduct.

[1][2]

Biological Activity Profile

Antimicrobial & Nematicidal Activity

Methyl oct-2-enoate exhibits broad-spectrum activity against fungi and specific bacteria. The mechanism is dual-action:

-

Membrane Disruption: The hydrophobic alkyl chain disrupts the phospholipid bilayer integrity.

-

Enzyme Inhibition: The electrophilic headgroup covalently blocks essential enzymes (e.g., cysteine proteases or synthases) critical for microbial survival.

-

Efficacy: Research on Tricholoma volatiles indicates significant inhibition of plant pathogens and food-spoilage organisms.

-

Nematicidal: It shows activity against Caenorhabditis elegans and parasitic nematodes, likely through modification of sensorimotor proteins.

Semiochemical Activity (Pheromone)

In an ecological context, this compound acts as a semiochemical.

-

Insect Attractant: It serves as an attractant for specific beetles and Drosophila species that feed on fermenting fungi.

-

Receptor Agonism: It binds to specific Odorant Receptors (ORs) in insects. The (E)-stereochemistry is often critical; the (Z)-isomer may be inactive or repellent.

Toxicology: Skin Sensitization

For drug development, the most critical safety parameter is sensitization .

-

Haptenization: Methyl oct-2-enoate is a structural alert for skin sensitization. It reacts with skin proteins (e.g., keratin) to form immunogenic haptens.

-

LLNA Data: In the Local Lymph Node Assay (LLNA),

-unsaturated esters are classified as moderate-to-strong sensitizers (EC3 values are often low). This limits its use in transdermal drug delivery or topical formulations without encapsulation.

Experimental Protocols

Protocol A: Glutathione (GSH) Reactivity Assay

Objective: Quantify the electrophilic reactivity (kinetic rate constant,

Reagents:

-

Phosphate Buffer (PBS), pH 7.4 (physiologic) and pH 8.0 (accelerated).

-

L-Glutathione (reduced).[1]

-

Internal Standard (e.g., Naphthalene or a non-reactive ester).

Workflow:

-

Preparation: Prepare a 10 mM stock of Methyl oct-2-enoate in Acetonitrile (ACN). Prepare 20 mM GSH in PBS.

-

Incubation: Mix to achieve final concentrations of 50

M Test Compound and 5 mM GSH (100-fold excess ensures pseudo-first-order kinetics). Incubate at 37°C. -

Sampling: Aliquot at

min. -

Quenching: Stop reaction with 1% Formic Acid (if using LC-MS) or immediate injection.

-

Analysis: Monitor the disappearance of the parent peak (Methyl oct-2-enoate) relative to the internal standard.

-

Calculation: Plot

vs. time. The slope is

Protocol B: Antimicrobial MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans or E. coli.

Workflow Visualization:

Comparative Data: Structure-Activity Relationship (SAR)

To understand the potency of Methyl oct-2-enoate, it must be compared to structurally related analogs.[2] The chain length and unsaturation type dictate reactivity.

| Compound | Structure Note | Reactivity (GSH) | Sensitization Potential |

| Methyl oct-2-enoate | Moderate | Moderate/Strong | |

| Methyl 2-octynoate | High | Extreme (Restricted by IFRA) | |

| Methyl octanoate | Saturated (No double bond) | None | Non-sensitizing |

| Ethyl oct-2-enoate | Ethyl ester analog | Moderate (slightly lower due to sterics) | Moderate |

Note: Methyl 2-octynoate (the alkyne) is significantly more reactive and toxic than the enoate. Ensure analytical standards are pure to avoid false-positive toxicity data from alkyne impurities.

References

-

Schuermans, V., et al. (2021). "Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles." Journal of Medicinal Chemistry. Link (Discusses kinetic tuning of Michael acceptors).

-

Mayer, R. J., & Ofial, A. R. (2019).[3] "Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities."[4][1][3] Angewandte Chemie International Edition, 58(49), 17704-17708.[3] Link (Establishes the quantitative electrophilicity scale for GSH reactions).

-

Research Institute for Fragrance Materials (RIFM). (2019). "Fragrance ingredient safety assessment, methyl trans-2-octenoate." Food and Chemical Toxicology. Link ( definitive safety and sensitization data).

-

Schwöbel, J. A., et al. (2010).[5] "Prediction of Michael-Type Acceptor Reactivity toward Glutathione." Chemical Research in Toxicology, 23(10), 1576–1585.[5] Link (QSAR models for predicting toxicity of enoates).

-

The Good Scents Company. "Methyl (E)-2-octenoate."[6] Link (General physiochemical and occurrence data).

Sources

- 1. Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. webs.iiitd.edu.in [webs.iiitd.edu.in]

- 3. Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. methyl (E)-2-octenoate, 7367-81-9 [thegoodscentscompany.com]

"Methyl oct-2-enoate" as a fragrance and flavor compound

A High-Impact Flavor & Fragrance Component

Executive Summary

Methyl oct-2-enoate (CAS: 7367-81-9 for trans-isomer; 2396-85-2 for general) is an

Critical Distinction: Researchers and formulators must distinguish this compound from its alkyne analogue, Methyl 2-octynoate (Methyl Heptine Carbonate or Folione, CAS: 111-12-6). While the alkyne is a restricted allergen (EU26) with a violet-leaf profile, the alkene (Methyl oct-2-enoate) is significantly less sensitizing and enjoys broader regulatory usage limits (up to 5% in fragrance concentrates vs. <0.05% for the alkyne).

Chemical Identity & Physicochemical Properties[1][2][3][4]

The commercial value of methyl oct-2-enoate lies in its volatility and stability in various matrices. The trans (

| Property | Value / Description |

| IUPAC Name | Methyl ( |

| CAS Number | 7367-81-9 ( |

| Molecular Formula | |

| Molecular Weight | 156.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor Profile | Green, fruity, pear, unripe banana, pineapple |

| LogP (o/w) | ~3.0 (Lipophilic) |

| Boiling Point | 70 °C @ 4 mmHg; ~189 °C @ 760 mmHg |

| Flash Point | 79 °C (175 °F) |

| Specific Gravity | 0.894 – 0.904 ( |

Synthesis & Manufacturing Protocols

Industrial synthesis typically favors routes that maximize the trans (

Protocol A: Modified Knoevenagel Condensation (Green Chemistry Route)

This route utilizes hexanal and malonic acid (or dimethyl malonate) to generate the

-

Reagents: Hexanal, Malonic Acid, Pyridine (catalyst), Piperidine (trace).

-

Reaction:

-

Hexanal condenses with malonic acid to form an intermediate.

-

Decarboxylation occurs under heat to yield trans-2-octenoic acid.

-

Subsequent esterification with methanol yields the target.

-

-

Step-by-Step:

-

Mix: Charge reactor with hexanal (1.0 eq) and malonic acid (1.1 eq) in pyridine.

-

Heat: Reflux at 90-100°C until

evolution ceases (approx. 4-6 hours). -

Workup: Acidify with dilute HCl, extract with organic solvent (e.g., toluene), and wash with brine.

-

Esterification: Reflux the crude acid with Methanol (excess) and

(cat.) for 4 hours. -

Purification: Fractional distillation under vacuum. Collect fraction boiling at 70°C (4 mmHg).

-

Visualization: Synthesis Pathway

Figure 1: Industrial synthesis route via Knoevenagel condensation ensuring high trans-isomer selectivity.

Sensory Pharmacology & Safety Toxicology

4.1 Olfactory Mechanism

Methyl oct-2-enoate acts as a "modifier" in fragrance compositions. Its high volatility allows it to lift top notes in fruity (pear, pineapple) and floral (jasmine, tuberose) accords. Unlike the restricted alkyne (folione), it lacks the piercing "gasoline-like" violet punch, offering a softer, more natural green fruitiness.

4.2 Toxicology & Sensitization (The Michael Acceptor Nuance)

Both the enoate (alkene) and ynoate (alkyne) are electrophiles capable of reacting with nucleophilic amino acid residues (cysteine, lysine) on skin proteins via Michael Addition . This haptenization process is the trigger for allergic contact dermatitis.

-

Methyl 2-Octynoate (Alkyne): Highly reactive due to the triple bond geometry and lack of steric hindrance. Strong Sensitizer.

-

Methyl 2-Octenoate (Alkene): The double bond is less reactive towards nucleophiles in this specific chain length/steric configuration compared to the alkyne. RIFM assessments indicate it is not a strong sensitizer at current use levels.

4.3 Metabolic Detoxification

Upon systemic absorption, the compound is metabolized via two competing pathways:

-

Hydrolysis: Carboxylesterases cleave the methyl group, yielding 2-octenoic acid and methanol. The acid undergoes

-oxidation. -

Glutathione Conjugation: The

-unsaturated motif can be neutralized by Glutathione S-Transferase (GST), rendering it water-soluble for excretion.

Visualization: Metabolic Fate & Haptenization

Figure 2: Competing pathways: Detoxification (Hydrolysis/GSH) vs. Sensitization (Protein Binding).

Regulatory Status

-

FEMA GRAS: 3712 (Generally Recognized As Safe).

-

JECFA: 1811.

-

IFRA: Unlike Methyl 2-octynoate (restricted to 0.047% in fine fragrance), Methyl oct-2-enoate is not specifically restricted by an IFRA Standard. It is regulated under general purity and quality standards.

-

EU Reach: Registered.

References

-

National Center for Biotechnology Information (NCBI). (n.d.). Methyl 2-octenoate (CID 5364532). PubChem. Retrieved January 30, 2026, from [Link]

-

The Good Scents Company. (n.d.). Methyl (E)-2-octenoate.[1] Retrieved January 30, 2026, from [Link]

-

Api, A.M., et al. (2023).[2] RIFM fragrance ingredient safety assessment, methyl trans-2-octenoate. Food and Chemical Toxicology. Retrieved January 30, 2026, from [Link]

-

Flavor and Extract Manufacturers Association (FEMA). (n.d.). FEMA GRAS List. Retrieved January 30, 2026, from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Octynoic and nonynoic acid esters - Evaluation statement. Retrieved January 30, 2026, from [Link]

Sources

Methyl Oct-2-enoate: Synthetic Pathways and Pheromone Applications

Executive Summary

Methyl oct-2-enoate (CAS 7367-81-9), particularly the (E)-isomer, occupies a distinct niche in chemical ecology and organic synthesis. While widely recognized in the flavor and fragrance industry for its green, pear-like notes, its role in pheromone synthesis is twofold: it serves as a critical structural analog/synergist for Hemipteran pests (e.g., Halyomorpha halys) and acts as a versatile synthetic intermediate for longer-chain pheromones (e.g., Queen Substance analogs). This guide delineates the precise synthetic methodologies to access high-purity Methyl (E)-oct-2-enoate and explores its downstream utility in semiochemical design.

Part 1: Biological Context & Significance

The "Synergist" Role in Hemiptera

While Methyl (E)-oct-2-enoate is not the primary aggregation pheromone of the Brown Marmorated Stink Bug (Halyomorpha halys), it functions as a potent structural analog to the true pheromone synergist, Methyl (E,E,Z)-2,4,6-decatrienoate (MDT) .

-

Mechanism: The ester moiety and the

-unsaturation mimic the electronic signature of the MDT headgroup. Field trials indicate that while less active than MDT, methyl oct-2-enoate and its derivatives can enhance trap captures when co-deployed with the primary aggregation pheromone (murgantiol stereoisomers). -

Kairomonal Activity: Due to its occurrence in fermenting fruit volatiles, it acts as a kairomone , attracting generalist frugivores and potentially masking anthropogenic odors in trap formulations.

Weaver Ant (Oecophylla) Clarification

Contrary to some older literature citing it as a primary pheromone, modern headspace analysis confirms that Oecophylla smaragdina (Weaver Ant) relies primarily on undecane and formic acid for alarm signaling.[1] Methyl oct-2-enoate is better characterized as a minor component or a general attractant found in the mandibular gland secretions of related Formicinae species, often serving as a trail-following enhancer rather than a primary releaser.

Part 2: Synthetic Pathways (The Core)

To utilize Methyl oct-2-enoate in pheromone research, stereochemical purity (E-isomer >98%) is paramount. We present two field-proven routes: the Horner-Wadsworth-Emmons (HWE) reaction for stereocontrol and Cross-Metathesis for modularity.

Route A: Horner-Wadsworth-Emmons (HWE) Olefination

This is the industry "Gold Standard" for generating

-

Logic: The reaction between hexanal and trimethyl phosphonoacetate utilizes a stabilized phosphonate carbanion. The thermodynamic control inherent in the HWE mechanism heavily favors the trans (E) alkene due to the reversible formation of the threo-oxaphosphetane intermediate.

-

Advantages: Scalable, reliable, and requires inexpensive reagents.

Route B: Ruthenium-Catalyzed Cross-Metathesis

A modern approach using Grubbs' 2nd Generation Catalyst.[2]

-

Logic: Reacting 1-heptene with methyl acrylate. This method is modular; by changing the alkene partner, one can rapidly generate a library of pheromone analogs (e.g., methyl dec-2-enoate) without altering the core protocol.

-

Advantages: High functional group tolerance and atom economy (if ethylene byproduct is managed).

Part 3: Visualization of Synthetic Logic

Caption: Dual synthetic pathways for Methyl (E)-oct-2-enoate. Route A (HWE) prioritizes stereochemical purity; Route B (Metathesis) offers modular flexibility for analog generation.

Part 4: Detailed Experimental Protocol

Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction Objective: Synthesis of Methyl (E)-oct-2-enoate on a 50 mmol scale.

Reagents & Equipment

-

Substrate: Hexanal (freshly distilled).

-

Reagent: Trimethyl phosphonoacetate (1.1 equiv).

-

Base: Sodium Hydride (60% dispersion in oil) or LiHMDS (for milder conditions).

-

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology

-

Activation:

-

In a flame-dried 250 mL round-bottom flask, suspend NaH (2.2 g, 55 mmol) in anhydrous THF (100 mL) at 0°C.

-

Critical Step: Add Trimethyl phosphonoacetate (10.0 g, 55 mmol) dropwise over 20 minutes. Evolution of

gas will occur. Stir for 30 minutes until the solution becomes clear (formation of the phosphonate carbanion).

-

-

Coupling:

-

Cool the reaction mixture to -78°C (if using LiHMDS) or 0°C (if using NaH). Note: Lower temperatures generally improve E/Z selectivity.

-

Add Hexanal (5.0 g, 50 mmol) dissolved in THF (10 mL) dropwise.

-

Allow the reaction to warm slowly to room temperature over 4 hours.

-

-

Quench & Workup:

-

Quench with saturated aqueous

solution (50 mL). -

Extract with Diethyl Ether (

mL). -

Wash combined organics with Brine, dry over

, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude oil via flash column chromatography (Silica gel, Hexanes:EtOAc 95:5).

-

Yield Expectation: 85-92%.

-

Validation: Verify (E)-geometry via

-NMR (Coupling constant

-

Data Summary Table

| Parameter | HWE Reaction | Cross-Metathesis |

| Reagents | Phosphonate + Aldehyde | Acrylate + Alkene |

| Catalyst/Base | NaH / LiHMDS | Grubbs II (Ru) |

| Atom Economy | Moderate (Phosphate waste) | High (Ethylene byproduct) |

| Stereoselectivity | Excellent (>98% E) | Good (Requires optimization) |

| Scalability | High (Kg scale) | Moderate (Catalyst cost) |

Part 5: Downstream Applications in Pheromone Design

Once synthesized, Methyl oct-2-enoate serves as a "chassis" molecule:

-

Reduction to Alcohols:

-

Treatment with DIBAL-H (2 equivalents, -78°C) selectively reduces the ester to (E)-oct-2-en-1-ol .

-

Relevance: This alcohol is a component of the alarm pheromone in several Crematogaster ant species and a general semiochemical for various Hymenoptera.

-

-

Chain Elongation (Queen Substance):

-

The ester group can be hydrolyzed to the acid, converted to a Weinreb amide, and reacted with Grignard reagents to synthesize 9-oxo-2-decenoic acid (9-ODA) analogs, critical for honey bee colony regulation studies.

-

References

-

Biological Role & Synergism

-

Synthetic Methodology (HWE)

-

Wadsworth, W. S., & Emmons, W. D. (1961). "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society. Link

-

-

Cross-Metathesis Applications

-

Chatterjee, A. K., et al. (2003). "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society. Link

-

-

Weaver Ant Chemical Ecology

-

Bradshaw, J. W. S., et al. (1979). "The chemical composition of the poison apparatus secretions of the African weaver ant, Oecophylla longinoda." Physiological Entomology. Link

-

-

General Pheromone Synthesis Reviews

-

Mori, K. (2010). "Synthesis of Pheromones." The Total Synthesis of Natural Products. Link

-

Sources

Technical Guide: Safe Handling and Operational Protocols for Methyl Oct-2-enoate

[1][2]

Executive Summary

Methyl oct-2-enoate (CAS: 2396-85-2), also known as Methyl (E)-2-octenoate, is a specialized

This guide provides a technical framework for researchers to handle this compound safely, moving beyond generic safety data sheets (SDS) to address the specific mechanistic risks associated with conjugated alkene esters.

Part 1: Chemical Profile & Physicochemical Properties[1][4]

Understanding the physical state is the first line of defense.[2] Methyl oct-2-enoate is a combustible liquid with a flash point that allows for standard ambient handling, provided ignition sources are controlled.[1][2]

Table 1: Physicochemical Data for Risk Assessment

| Property | Value | Operational Implication |

| CAS Registry | 2396-85-2 | Use for accurate inventory tracking (Distinguish from the ynoate CAS 111-12-6).[1][2] |

| Structure | Electrophilic reactivity at the | |

| Appearance | Colorless liquid | Hard to detect spills visually on bench surfaces.[1][2] |

| Odor | Green, fruity, pear-like | Warning: Pleasant odor causes olfactory fatigue and complacency.[1][2] |

| Flash Point | ~79.4°C (175°F) | Combustible (Class IIIA).[1][2] Avoid open flames/hot plates. |

| Boiling Point | ~70°C @ 4 mmHg | Moderate volatility; requires fume hood for heating/vacuum work.[1][2] |

| Solubility | Lipophilic (Alcohol/Oils) | Water alone is ineffective for decontamination.[1][2] |

Part 2: The Core Hazard – Sensitization Mechanism

Why is this compound dangerous?

Unlike simple esters (e.g., methyl octanoate), Methyl oct-2-enoate possesses a double bond conjugated with the carbonyl group.[2] This structural motif makes the

In a biological context, this compound acts as a hapten .[2] It covalently binds to nucleophilic amino acid residues (specifically cysteine thiols) on skin proteins via the Michael Addition pathway.[2] This formation of a protein-hapten conjugate triggers the immune system, leading to Allergic Contact Dermatitis (ACD).[2]

Visualization: The Skin Sensitization Pathway (AOP)

The following diagram illustrates the Adverse Outcome Pathway (AOP) for Methyl oct-2-enoate sensitization.

Figure 1: Mechanism of action showing the electrophilic attack on skin proteins leading to sensitization.[1][2]

Part 3: Engineering Controls & PPE Strategy[1]

Engineering Controls

-

Primary Containment: All weighing, dispensing, and heating must occur within a certified Chemical Fume Hood .

-

Vapor Management: Although the vapor pressure is relatively low at room temperature, the "fruity" odor indicates volatile release. Do not rely on odor as a warning property; if you smell it, containment is breached.[2]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may degrade upon prolonged contact with esters.[2]

Table 2: Glove Selection Protocol

| Contact Type | Recommended Material | Rationale |

| Incidental Splash | Nitrile (Double-gloved) | Standard protection.[1][2] Change immediately upon contamination.[2] |

| Prolonged Handling | Silver Shield / Laminate | Esters can swell nitrile/latex.[1][2] Laminate films provide superior permeation resistance.[2] |

| High Risk (Spills) | Butyl Rubber | Highest resistance to esters and ketones.[1][2] |

Part 4: Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Prevent aerosolization and benchtop contamination.

-

Preparation: Place a secondary container (tray) and the balance inside the fume hood or a powder enclosure.

-

Transfer: Use a disposable glass pipette or syringe.[2] Do not pour from the stock bottle; the liquid viscosity can cause "dribbling" down the side of the bottle, creating a persistent contact hazard.

-

Wipe Down: After closing the stock bottle, wipe the threads and cap with a Kimwipe dampened in ethanol to remove invisible residues. Discard the wipe into solid hazardous waste immediately.[2]

Protocol B: Reaction Setup & Quenching

Objective: Neutralize the electrophilic hazard before disposal.

-

Reaction: Run reactions under an inert atmosphere (Nitrogen/Argon) if heating is involved to prevent auto-oxidation, though the primary safety concern is containment.

-

Quenching (Decontamination):

-

The Trap: Do not just rinse glassware with water.[2] The compound is lipophilic and will remain on the glass.

-

The Fix: Rinse glassware with Ethanol or Acetone first to solubilize the ester.

-

Chemical Deactivation: Treat the rinse waste with a 10% Sodium Hydroxide (NaOH) solution.[2] This hydrolyzes the ester (saponification), breaking the molecule into methanol and the corresponding carboxylate salt, which is generally more water-soluble and less volatile.[2]

-

Protocol C: Spill Management[1]

-

Evacuate: If the spill is outside the hood (>10 mL), evacuate the immediate area to allow vapors to dissipate.

-

Absorb: Use a universal absorbent or vermiculite.[2]

-

Clean: Clean the surface with a detergent solution followed by an ethanol wipe.[2]

-

Disposal: Seal all cleanup materials in a double-bagged hazardous waste container labeled "Sensitizing Organic Waste."

Visualization: Safe Handling Workflow

Figure 2: Operational decision matrix for storage, handling, and decontamination.[1][2][4]

Part 5: Emergency Response

-

Skin Contact:

-

Immediate Action: Wash with copious amounts of soap and water for 15 minutes.[2] Do not use alcohol on the skin, as it may enhance permeation of the ester into the dermis.

-

Follow-up: Monitor for redness or itching (dermatitis) over the next 24-48 hours.[2] Consult a physician if irritation persists.

-

-

Eye Contact:

-

Flush with water for 15 minutes.[2] Seek medical attention immediately.

-

-

Inhalation:

-

Move to fresh air.[2] If respiratory irritation (coughing, wheezing) occurs, seek medical support.

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5364532, Methyl oct-2-enoate.[2] PubChem. Available at: [Link]1]

-

The Good Scents Company. Methyl (E)-2-octenoate Safety and Properties. The Good Scents Company Information System. Available at: [Link]1]

-

International Fragrance Association (IFRA). IFRA Standards Library (49th Amendment) - Methyl 2-octenoate.[2][5] IFRA Fragrance Safety Standards. Available at: [Link]1]

-

European Chemicals Agency (ECHA). Substance Information: Methyl (E)-oct-2-enoate (CAS 2396-85-2).[1][2] ECHA REACH Dossier. Available at: [Link]1]

Sources

- 1. Showing Compound Methyl 2-octynoate (FDB003354) - FooDB [foodb.ca]

- 2. Methyl oct-2-enoate | C9H16O2 | CID 5364532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. 2-methyl butyl octanoate, 67121-39-5 [thegoodscentscompany.com]

- 5. Methyl 2-octynoate | C9H14O2 | CID 8092 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Solvent Selection for Methyl Oct-2-enoate

[1]

Executive Summary

Methyl oct-2-enoate (Methyl trans-2-octenoate) is a structurally significant

This guide provides a definitive analysis of the compound's solubility thermodynamics, offering researchers a validated framework for solvent selection. Unlike simple data sheets, this document correlates molecular structure with solvation potential, ensuring experimental success in extraction, synthesis, and chromatographic analysis.

Physicochemical Architecture

To predict solubility behavior beyond empirical data, one must understand the molecular forces at play.[1] Methyl oct-2-enoate consists of a hydrophobic alkyl tail (C5) conjugated to a polar ester functionality.[1]

Structural Determinants[1]

-

Lipophilicity (LogP): ~3.0 – 3.[1][2]3. This value indicates a strong preference for non-polar environments.[1] The compound partitions heavily into organic phases over aqueous ones.[1]

-

Functional Group: The

-unsaturated ester moiety (

| Property | Value | Implication for Solubility |

| Molecular Weight | 156.22 g/mol | Low MW facilitates rapid dissolution in compatible solvents.[1] |

| Physical State | Liquid (Colorless) | Miscible with liquid solvents rather than requiring solid-state lattice energy breakdown.[1] |

| Boiling Point | ~197°C (70°C @ 4mmHg) | Suitable for high-temperature reflux in solvents like Toluene or Xylene.[1] |

| Water Solubility | < 160 mg/L (Est.)[1][2][3][4] | Effectively insoluble; requires emulsification for aqueous formulations.[1] |

Solubility Landscape: Solvent Compatibility Matrix

The following classification guides solvent selection based on the "Like Dissolves Like" principle, refined by Hansen Solubility Parameters (HSP).

High Solubility (Miscible / >100 mg/mL)

These solvents are recommended for stock solution preparation, synthesis reactions, and extraction.

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform.[1]

-

Polar Aprotic: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF).[1]

-

Alcohols: Ethanol, Methanol, Isopropanol.

-

Note: While soluble, transesterification can occur in methanol/ethanol under acidic/basic catalysis.[1] Use strictly neutral conditions for storage.

-

-

Esters & Ketones: Ethyl Acetate, Acetone.[1]

-

Application: Ideal for extraction and chromatography (GC/HPLC).[1]

-

Partial / Low Solubility[1][3]

Insoluble

-

Aqueous Media: Water, Glycerin.[1][6]

-

Implication: Aqueous reaction workups will result in phase separation, making water an excellent "anti-solvent" for precipitation or washing.[1]

-

Decision Matrix: Solvent Selection

The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental outcome.

Figure 1: Strategic decision tree for solvent selection based on experimental requirements.[1]

Experimental Protocol: Determination of Saturation Solubility

Objective: To empirically determine the solubility limit of Methyl oct-2-enoate in a specific organic solvent (e.g., Propylene Glycol or a buffer/surfactant mix).

Principle: This protocol uses the "Shake-Flask" method coupled with Gas Chromatography (GC-FID) for quantification.[1] This is superior to visual estimation due to the compound's liquid nature, which can form emulsions that mimic solubility.

Reagents & Equipment[1]

-

Internal Standard: Methyl decanoate (structurally similar, distinct retention time).[1]

-

Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, GC-FID.

Step-by-Step Methodology

-

Supersaturation:

-

Equilibration:

-

Incubate the vial at the target temperature (e.g., 25°C) on an orbital shaker (200 rpm) for 24 hours.

-

Why? Kinetic equilibrium ensures the dissolution rate matches the precipitation rate.[1]

-

-

Phase Separation:

-

Filtration (Critical Step):

-

Quantification (GC-FID):

Figure 2: Validated workflow for accurate solubility determination of liquid esters.

Applications & Implications

Organic Synthesis

-

Reaction Medium: For hydrogenation of the double bond, Ethanol is the preferred solvent. For oxidation to methyl 3-oxobutyrate, Dichloromethane (DCM) is recommended due to its stability against oxidizers.[1]

-

Nucleophilic Substitution: The

-unsaturation makes the compound a Michael acceptor.[1] Reactions with amines or thiols should be conducted in Acetonitrile or THF to prevent side reactions with protic solvents.[1]

Stock Solution Storage

References

Sources

- 1. Methyl oct-2-enoate | C9H16O2 | CID 5364532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl 2-octenoate, 2396-85-2 [thegoodscentscompany.com]

- 3. Showing Compound Methyl 2-octynoate (FDB003354) - FooDB [foodb.ca]

- 4. methyl (E)-2-octenoate, 7367-81-9 [thegoodscentscompany.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Methyl 2-octynoate | C9H14O2 | CID 8092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl (E)-oct-2-enoate | Volatile | Flavours | TargetMol [targetmol.com]

- 9. parchem.com [parchem.com]

Methyl Oct-2-enoate: Technical Guide for Agrochemical Application

Executive Summary

Methyl oct-2-enoate (CAS: 7367-81-9 for E-isomer) represents a versatile scaffold in modern "green" agrochemistry. While historically utilized primarily in the flavor and fragrance industry for its green-fruity notes (violet leaf, melon), its application in agriculture has surged due to its dual utility: as a botanical fungicide with a membrane-disrupting mode of action and as a semiochemical precursor for pheromone synthesis.

This guide provides a technical deep-dive into its synthesis, biological mechanisms, and validated experimental protocols for researchers developing bio-rational pest control systems.

Part 1: Chemical Profile & Stereochemistry

The biological activity of methyl oct-2-enoate is highly stereospecific. The (E)-isomer (trans) is the predominant bioactive form found in nature (e.g., Annona muricata, Carica papaya).

| Property | Specification | Relevance to Formulation |

| IUPAC Name | Methyl (E)-oct-2-enoate | Target isomer for synthesis |

| Molecular Formula | MW: 156.22 g/mol | |

| LogP (Octanol/Water) | ~3.0 | Lipophilic; penetrates insect cuticles & fungal membranes |

| Vapor Pressure | 0.44 mmHg @ 25°C | Moderate volatility; requires encapsulation for field persistence |

| Solubility | Insoluble in water; Soluble in EtOH, oils | Requires emulsifiable concentrate (EC) or microencapsulation |

Part 2: Synthesis Pathways

For industrial scaling, two primary routes are employed: the classical Knoevenagel Condensation (robust, low cost) and Olefin Metathesis (green chemistry, high stereoselectivity).

Graphviz Diagram: Synthesis Workflows

Figure 1: Comparison of Knoevenagel Condensation (top) vs. Olefin Metathesis (bottom) routes. Metathesis offers higher stereoselectivity for the (E)-isomer imperative for biological activity.

Part 3: Mechanism of Action (MoA)

Fungicidal Activity

Methyl oct-2-enoate acts as a membrane disruptor . Its lipophilic tail inserts into the fungal phospholipid bilayer, increasing non-specific permeability. This results in the leakage of intracellular electrolytes (specifically

Target Pathogens: Fusarium spp., Botrytis cinerea, and Colletotrichum spp.

Insecticidal & Semiochemical Activity

-

Surfactant Effect (Larvicide): Similar to sucrose octanoate esters, it can dewax the insect cuticle, causing desiccation and suffocation (spiracle blockage) in soft-bodied larvae (e.g., mosquitoes, aphids).

-

Semiochemical: It serves as a Kairomone (plant volatile attractant) for certain Hemipterans and a repellent for others. It acts by binding to Odorant Binding Proteins (OBPs) in the sensilla, triggering avoidance or attraction behaviors depending on the species.

Graphviz Diagram: Fungal Mode of Action

Figure 2: The cascade of cellular events leading to fungal cell death via membrane disruption.

Part 4: Experimental Protocols

Protocol A: Antifungal "Poisoned Food" Bioassay

Objective: Determine the

Materials:

-

Potato Dextrose Agar (PDA)

-

Methyl oct-2-enoate (98% purity)

-

Tween 80 (Emulsifier)

-

Petri dishes (90mm)

-

Fungal culture (7-day old)

Methodology:

-

Emulsion Preparation: Prepare a stock emulsion of Methyl oct-2-enoate in sterile water using 0.1% Tween 80. Sonicate for 5 minutes to ensure micelle formation.

-

Media Dosing: Add the emulsion to molten PDA (cooled to 45°C) to achieve final concentrations of 0 (Control), 100, 250, 500, and 1000 µM.

-

Pouring: Pour 20 mL of media into petri dishes and allow to solidify.

-

Inoculation: Place a 5mm mycelial plug from the active margin of the Fusarium culture into the center of each plate.

-

Incubation: Incubate at 25°C ± 2°C in the dark for 5-7 days.

-

Data Collection: Measure radial growth diameter (mm). Calculate Percent Inhibition (

):

Protocol B: Contact Toxicity Assay (Insect Larvae)

Objective: Assess larvicidal activity against Aedes aegypti or Aphid spp.

Methodology:

-

Solution: Dissolve Methyl oct-2-enoate in acetone (carrier).

-

Application: Apply 1 µL of solution topically to the dorsal thorax of L3/L4 instar larvae using a micro-applicator.

-

Controls: Treat control group with pure acetone.

-

Observation: Transfer larvae to holding cups with food. Record mortality at 24h and 48h.

-

Validation: Probit analysis to determine

. Note: Control mortality must be <10% for validity.

Part 5: Safety, Regulation & Formulation

Environmental Toxicity

Methyl oct-2-enoate is classified as Very Toxic to Aquatic Life (Acute 1, H400).

-

Mitigation: Do not apply directly to water bodies.

-

Buffer Zones: Maintain a 10m vegetative buffer strip during foliar application.

Formulation Strategy: Microencapsulation

Due to its volatility (Vapor Pressure: 0.44 mmHg) and phytotoxicity potential at high concentrations, Polyurea Microencapsulation is recommended.

-

Benefit: Controls release rate (extending field life from hours to days) and reduces acute aquatic toxicity by limiting immediate bioavailability.

-

Stabilizer: Add BHT (Butylated hydroxytoluene) at 0.1% to prevent oxidation of the double bond.

Regulatory Status

-

US EPA: Often exempt from tolerance as a biochemical pesticide if used in traps/dispensers (Check specific 40 CFR part 180 exemptions).

-

EU EFSA: Approved as a flavoring agent (FL-no: 09.299); use as a PPP (Plant Protection Product) requires specific registration under Regulation (EC) No 1107/2009.

References

-

European Food Safety Authority (EFSA). (2008). Scientific Opinion on Flavouring Group Evaluation 95 (FGE.95). Retrieved from [Link]

-

PubChem. (n.d.).[1] Methyl oct-2-enoate (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

The Good Scents Company. (n.d.). Methyl (E)-2-octenoate Information. Retrieved from [Link]

- Zirihi, G.N., et al. (2019). Antifungal Properties of Volatile Organic Compounds. MDPI.

-

US EPA. (2020). Biochemical Pesticides; Tolerance Exemptions. Retrieved from [Link]

Sources

Methyl Oct-2-enoate: Strategic C8-Building Block in Asymmetric Synthesis

[1]

Executive Summary

Methyl oct-2-enoate (CAS: 2396-85-2) serves as a critical

This technical guide dissects the synthesis, reactivity, and application of methyl oct-2-enoate, moving beyond basic properties to focus on stereoselective conjugate additions —the primary mechanism by which this intermediate confers value in complex molecule synthesis.